molecular formula C6H8OS B1304813 (4-Methylthiophen-2-yl)methanol CAS No. 74395-18-9

(4-Methylthiophen-2-yl)methanol

Cat. No. B1304813
CAS RN: 74395-18-9
M. Wt: 128.19 g/mol
InChI Key: AUQLBQWHCWBCAW-UHFFFAOYSA-N
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Description

“(4-Methylthiophen-2-yl)methanol” is a chemical compound with the molecular formula C6H8OS . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Synthesis Analysis

The synthesis of compounds similar to “(4-Methylthiophen-2-yl)methanol” has been described in the literature. For instance, the synthesis of enantiopure methiozolins, which are structurally related, involves the chiral separation of a racemic mixture using prep-HPLC separation .


Molecular Structure Analysis

The molecular structure of “(4-Methylthiophen-2-yl)methanol” consists of a thiophene ring with a methyl group and a methanol group attached. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Thiophene rings, like the one present in “(4-Methylthiophen-2-yl)methanol”, can undergo various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .

Scientific Research Applications

Pharmaceutical Research: Drug Design and Synthesis

In pharmaceutical research, (4-Methylthiophen-2-yl)methanol serves as a key intermediate in the design and synthesis of drugs. The thiophene moiety is a common feature in molecules with therapeutic potential, including those with anti-inflammatory, anti-psychotic, and anti-cancer properties .

Organic Electronics: Semiconducting Materials

The compound is also important in the field of organic electronics. It can be used to create semiconducting materials that are essential for the development of organic transistors, solar cells, and light-emitting diodes (LEDs). Its ability to improve charge transport makes it a candidate for enhancing the efficiency of optoelectronic devices .

Future Directions

The future directions for research on “(4-Methylthiophen-2-yl)methanol” could include further exploration of its synthesis, understanding its mechanism of action, and potential applications. As it is structurally similar to methiozolin, a herbicide, it could potentially have applications in agriculture .

properties

IUPAC Name

(4-methylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-2-6(3-7)8-4-5/h2,4,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQLBQWHCWBCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383747
Record name (4-Methylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylthiophen-2-yl)methanol

CAS RN

74395-18-9
Record name (4-Methylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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